molecular formula C30H36N2O4 B5112923 2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol

2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol

Cat. No.: B5112923
M. Wt: 488.6 g/mol
InChI Key: ZYKVKCPSUACEBI-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol apart is its unique combination of tert-butyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,6-ditert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O4/c1-29(2,3)21-14-19(15-22(27(21)33)30(4,5)6)32-24-17-26(36-9)25(35-8)16-23(24)31-28(32)18-11-10-12-20(13-18)34-7/h10-17,33H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVKCPSUACEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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